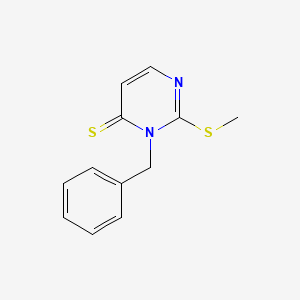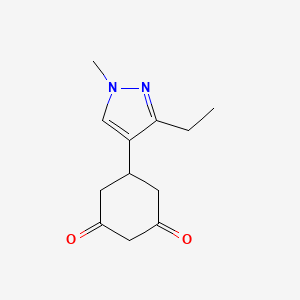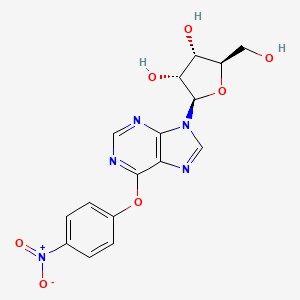
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a purine base linked to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the nitrophenoxy group and the formation of the tetrahydrofuran ring. Common reagents used in these steps include nucleophiles, electrophiles, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the nitrophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the nitro group may produce aniline derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids
Medicine
Medicinally, compounds with similar structures are often investigated for their antiviral, anticancer, or antimicrobial properties. The presence of the nitrophenoxy group and the purine base may contribute to its biological activity.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The nitrophenoxy group may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Nitrobenzene Derivatives: Compounds with a nitro group attached to a benzene ring, similar to the nitrophenoxy group in the compound.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a nitrophenoxy group and a tetrahydrofuran ring. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications.
属性
分子式 |
C16H15N5O7 |
|---|---|
分子量 |
389.32 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-nitrophenoxy)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H15N5O7/c22-5-10-12(23)13(24)16(28-10)20-7-19-11-14(20)17-6-18-15(11)27-9-3-1-8(2-4-9)21(25)26/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
OYPQBXJPNWXZNC-XNIJJKJLSA-N |
手性 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



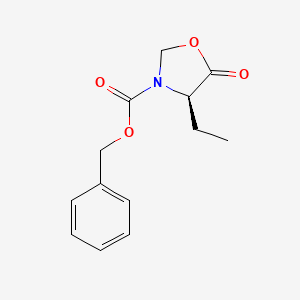
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)


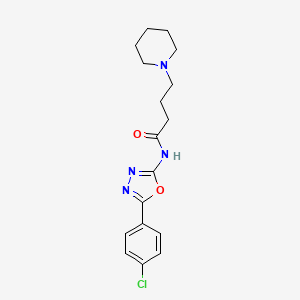

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)


![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
